molecular formula C20H25N3O8S2 B14651670 Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2'-carboxy-2-methyl- CAS No. 40136-85-4

Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2'-carboxy-2-methyl-

Cat. No.: B14651670
CAS No.: 40136-85-4
M. Wt: 499.6 g/mol
InChI Key: PHSFJAWBKHURGB-UHFFFAOYSA-N
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Description

Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2’-carboxy-2-methyl- is a complex organic compound that belongs to the azobenzene family Azobenzenes are well-known for their photoisomerization properties, which means they can change their structure when exposed to light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2’-carboxy-2-methyl- typically involves multiple steps The azobenzene core can be synthesized through the diazotization of aniline derivatives, followed by coupling with another aromatic amine

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the azobenzene core, functionalization with the desired groups, and purification to obtain the final product. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2’-carboxy-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the azo group to hydrazo or amine groups.

    Substitution: The methylsulfonyloxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methylsulfonyloxy groups.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazo compounds or aromatic amines.

    Substitution: Various substituted azobenzene derivatives.

Scientific Research Applications

Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2’-carboxy-2-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a photoresponsive material in the study of molecular switches and sensors.

    Biology: Employed in the development of light-controlled biomolecules for studying cellular processes.

    Medicine: Investigated for its potential in drug delivery systems where light can trigger the release of therapeutic agents.

    Industry: Utilized in the production of photoresponsive polymers and materials for optical data storage.

Mechanism of Action

The mechanism of action of Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2’-carboxy-2-methyl- primarily involves its ability to undergo photoisomerization. When exposed to light, the compound can switch between its trans and cis forms, altering its physical and chemical properties. This photoisomerization can affect molecular interactions, binding affinities, and the overall behavior of the compound in various applications. The molecular targets and pathways involved depend on the specific application, such as binding to receptors in biological systems or interacting with other molecules in a polymer matrix.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound with simpler structure and similar photoisomerization properties.

    Disperse Orange 3: A dye with an azobenzene core used in textile industry.

    4,4’-Dihydroxyazobenzene: A derivative with hydroxyl groups that also exhibits photoresponsive behavior.

Uniqueness

Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2’-carboxy-2-methyl- stands out due to its unique combination of functional groups, which enhance its solubility, reactivity, and potential for diverse applications. The presence of carboxy and methylsulfonyloxy groups provides additional sites for chemical modification, making it a versatile compound for research and industrial purposes.

Properties

CAS No.

40136-85-4

Molecular Formula

C20H25N3O8S2

Molecular Weight

499.6 g/mol

IUPAC Name

2-[[4-[bis(2-methylsulfonyloxyethyl)amino]-2-methylphenyl]diazenyl]benzoic acid

InChI

InChI=1S/C20H25N3O8S2/c1-15-14-16(23(10-12-30-32(2,26)27)11-13-31-33(3,28)29)8-9-18(15)21-22-19-7-5-4-6-17(19)20(24)25/h4-9,14H,10-13H2,1-3H3,(H,24,25)

InChI Key

PHSFJAWBKHURGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)N=NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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